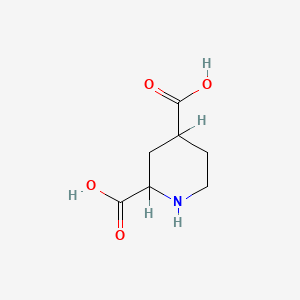

2,4-Piperidinedicarboxylic acid

Overview

Description

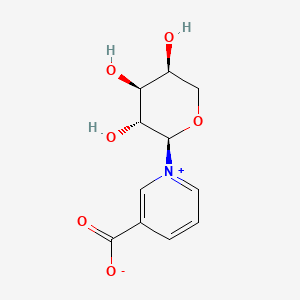

2,4-Piperidinedicarboxylic acid is a cyclic amino acid. It is an important synthetic fragment for designing drugs and plays a significant role in the pharmaceutical industry . Its derivatives are present in more than twenty classes of pharmaceuticals .

Synthesis Analysis

The synthesis of 2,4-Piperidinedicarboxylic acid involves the use of 2-pyridinecarboxylic acid, 3-pyridinecarboxylic acid, and 4-pyridinecarboxylic acid as raw materials. Hydrogen is used to reduce the raw material to the corresponding piperidinecarboxylic acid in the presence of a palladium-carbon catalyst . Another method involves the stereospecific conversion of lactams derived from hetero Diels-Alder adducts into cis-2, 4-pyrrolidinedicarboxylic acid and cis-2, 5-piperidinedicarboxylic acid by ruthenium tetroxide oxidation .Molecular Structure Analysis

The molecular formula of 2,4-Piperidinedicarboxylic acid is C7H11NO4 . Its average mass is 173.167 Da and its monoisotopic mass is 173.068802 Da .Chemical Reactions Analysis

The chemical reactions involving 2,4-Piperidinedicarboxylic acid are complex and involve several steps. For instance, lactams derived from hetero Diels-Alder adducts were stereospecifically converted into cis-2, 4-pyrrolidinedicarboxylic acid and cis-2, 5-piperidinedicarboxylic acid by ruthenium tetroxide oxidation .Scientific Research Applications

Electrochemical Applications

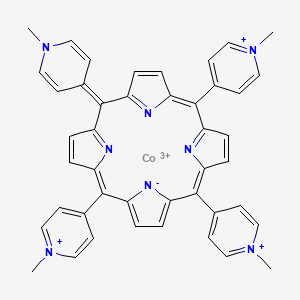

2,4-Piperidinedicarboxylic acid: and its derivatives have been studied for their electrochemical properties. For instance, metal complexes of related compounds like 2,6-pyridinedicarboxylic acid have been integrated with conductive polymers to study their potential as hybrid electrode materials . These studies are crucial for the development of new energy storage systems and could inform similar applications for 2,4-Piperidinedicarboxylic acid derivatives.

Pharmaceutical Industry

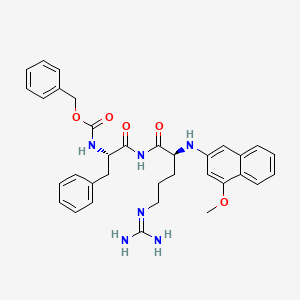

Piperidine derivatives, including those related to 2,4-Piperidinedicarboxylic acid , play a significant role in drug design and are present in many classes of pharmaceuticals . Research into these compounds includes the synthesis of biologically active molecules that could lead to the development of new medications.

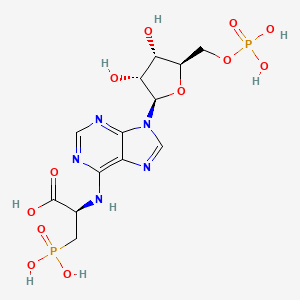

Synthesis of Biologically Active Compounds

The synthesis and functionalization of piperidine derivatives are important for creating compounds with potential biological activity. Studies have focused on various methods to synthesize these derivatives, including those related to 2,4-Piperidinedicarboxylic acid , which could lead to new treatments and drugs .

Material Science

The integration of piperidine derivatives with other materials could lead to the development of new composites with unique properties. For example, the electrochemical deposition technique has been used to create composites with enhanced conductive behavior, which could be applicable to 2,4-Piperidinedicarboxylic acid derivatives .

Energy Technology Innovation

Research into piperidine derivatives is part of the broader effort to develop sustainable energy technologies. By studying the electrochemical traits of these compounds, scientists can contribute to the optimization of energy storage and conversion systems .

Catalysis

Piperidine derivatives may also serve as catalysts or components in catalytic systems. The study of their electrochemical behavior and integration with other materials can lead to advancements in catalytic processes, which are essential in various chemical reactions .

Analytical Chemistry

The properties of piperidine derivatives can be utilized in analytical chemistry for the detection and quantification of various substances. Their electrochemical characteristics, for instance, could be harnessed in sensors or other analytical devices .

Environmental Science

Finally, the study of piperidine derivatives, including 2,4-Piperidinedicarboxylic acid , can have applications in environmental science. Their potential use in energy storage and conversion systems contributes to the development of eco-friendly technologies .

Safety And Hazards

Future Directions

Piperidines, including 2,4-Piperidinedicarboxylic acid, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name |

piperidine-2,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c9-6(10)4-1-2-8-5(3-4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUOEIRUBILDKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601006396 | |

| Record name | Piperidine-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601006396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Piperidinedicarboxylic acid | |

CAS RN |

85819-03-0 | |

| Record name | 2,4-Piperidinedicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085819030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601006396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

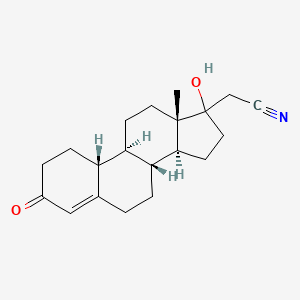

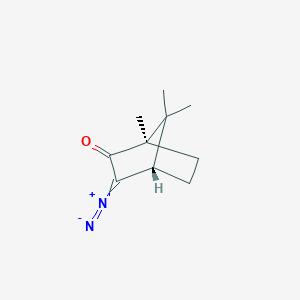

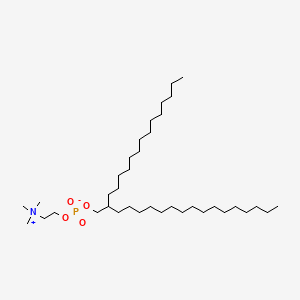

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S)-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[3-(4-sulfooxyphenyl)propanoylamino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-4-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid](/img/structure/B1207124.png)